O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
Description
Historical Context and Development
O-[(6-Chloropyridin-2-yl)methyl]hydroxylamine (CAS: 184870-71-1) emerged as a specialized reagent in the late 20th century, coinciding with advances in heterocyclic chemistry and bioorthogonal ligation strategies. While its exact first synthesis is not explicitly documented in public literature, its development aligns with the broader exploration of hydroxylamine derivatives for applications in organic synthesis and bioconjugation. The compound gained prominence in the 2010s due to its utility in oxime ligation, a reaction critical for modifying biomolecules without disrupting biological systems. Its structural design—combining a chloropyridine scaffold with a hydroxylamine moiety—reflects efforts to balance stability and reactivity for synthetic versatility.
Chemical Classification and Nomenclature
This compound belongs to the following chemical classes:
- Hydroxylamine derivatives : Characterized by the -O-NH₂ functional group.
- Chloropyridines : A subclass of pyridines with chlorine substituents influencing electronic properties.
Systematic IUPAC Name :
2-[(Aminooxy)methyl]-6-chloropyridine
Common Synonyms :
- O-[(6-Chloro-2-pyridinyl)methyl]hydroxylamine
- 2-[(Aminooxy)methyl]-6-chloropyridine
The molecular formula is C₆H₇ClN₂O , with a molar mass of 158.59 g/mol .
Significance in Organic Chemistry Research
This compound is pivotal in:
- Oxime Ligation : As a nucleophilic aminooxy reagent, it reacts with carbonyl groups (aldehydes/ketones) to form stable oxime bonds, enabling site-specific bioconjugation of peptides, proteins, and polymers.
- Heterocyclic Synthesis : Serves as a building block for functionalized pyridines and azole derivatives, leveraging its reactive hydroxylamine group for C-N bond formations.
- Medicinal Chemistry : Intermediate in synthesizing bioactive molecules, though direct therapeutic applications are secondary to its role as a conjugation tool.
Structural Overview and Molecular Characteristics
The molecule comprises two key components:
- 6-Chloropyridin-2-ylmethyl Group :
- A pyridine ring substituted with chlorine at position 6, imparting electron-withdrawing effects that enhance electrophilicity at adjacent positions.
- Methyl group at position 2 links the pyridine to the hydroxylamine moiety.
- Hydroxylamine Functional Group (-O-NH₂) :
Key Structural Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇ClN₂O | |
| SMILES | NOCC1=NC(Cl)=CC=C1 | |
| Melting Point | Not reported (liquid at RT) | |
| Stability | Sensitive to oxidation; store at 2–8°C under inert atmosphere |
The planar pyridine ring and flexible methylene linker facilitate interactions with biological targets and synthetic substrates, while the chlorine atom directs regioselectivity in electrophilic substitutions.
Properties
IUPAC Name |
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-3-1-2-5(9-6)4-10-8/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCYCCWEXWKKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Halomethylpyridine Precursors
The most direct route involves reacting 6-chloro-2-(halomethyl)pyridine (X = Cl, Br) with hydroxylamine under basic conditions. In a representative procedure, 6-chloro-2-(chloromethyl)pyridine is treated with hydroxylamine hydrochloride in acetone or tetrahydrofuran (THF) using potassium carbonate as a base. The reaction mechanism proceeds via an Sₙ2 pathway, where the hydroxylamine’s oxygen nucleophile displaces the halide.
Reaction Conditions
-
Solvent: Anhydrous acetone or THF
-
Base: K₂CO₃ (2.0 equiv)
-
Temperature: Reflux (60–80°C)
-
Time: 12–24 hours
Yields typically range from 65% to 78%, with purity confirmed via HPLC and NMR. Side products, such as dialkylated amines or hydrolysis derivatives, are minimized by controlling stoichiometry (1:1.1 ratio of halomethylpyridine to hydroxylamine).
Coupling Reactions and Catalytic Methods
Palladium-catalyzed cross-coupling has been explored for structurally related compounds. For example, US20190106438A1 discloses a Suzuki-Miyaura coupling to assemble pyridine-containing intermediates, though this approach is less common for hydroxylamine derivatives. Alternatively, reductive amination of 6-chloro-2-pyridinecarbaldehyde with hydroxylamine yields the target compound, but competing imine formation often reduces efficiency.
Protective Group Strategies
To prevent over-alkylation, hydroxylamine is sometimes protected with tert-butoxycarbonyl (Boc) groups. After alkylation with 6-chloro-2-(bromomethyl)pyridine, acidic deprotection (e.g., HCl in dioxane) regenerates the free hydroxylamine. This method improves selectivity but adds synthetic steps, lowering overall yields to 50–60%.
Optimization and Process-Scale Considerations
Solvent and Base Selection
Polar aprotic solvents like DMF enhance reaction rates but may promote decomposition at elevated temperatures. Comparative studies show acetone achieves a balance between solubility and stability. Sodium bicarbonate offers milder basicity than K₂CO₃, reducing side reactions in sensitive substrates.
Temperature and Reaction Time
Prolonged reflux (>24 hours) risks decomposition, while shorter durations (<12 hours) lead to incomplete conversion. Optimal conditions identified in kinetic studies involve 18 hours at 70°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >95% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Dialkylation occurs when excess halomethylpyridine is used, producing N,O-bis[(6-chloropyridin-2-yl)methyl]hydroxylamine. This is mitigated by slow addition of hydroxylamine and rigorous stoichiometric control.
Moisture Sensitivity
Hydroxylamine hydrochloride is hygroscopic, requiring anhydrous conditions. Reactions conducted under nitrogen or argon atmospheres improve reproducibility.
Applications and Derivatives
This compound serves as a precursor in kinase inhibitors and allosteric modulators. For instance, its derivatives exhibit activity against PIM-1 kinase, with IC₅₀ values <100 nM in biochemical assays. Functionalization at the hydroxylamine group via acylation or sulfonation further expands utility in medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-[(6-chloropyridin-2-yl)methyl]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-[(6-chloropyridin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The hydroxylamine group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity .
Comparison with Similar Compounds
Key Observations :
- Substituents with heteroatoms (e.g., morpholine in O-(2-morpholinoethyl)hydroxylamine) improve solubility in polar solvents, whereas aromatic systems (e.g., naphthalene) may enhance hydrophobic interactions .
Spectroscopic Properties
NMR and HRMS data from analogs () highlight substituent-driven shifts:
- 1H NMR : The 6-chloropyridine group would deshield adjacent protons, causing downfield shifts. For example:
- Pyridine C-H protons typically resonate at δ 7.5–8.5 ppm, whereas benzene C-H protons (e.g., in O-(2-fluorobenzyl)hydroxylamine) appear at δ 6.8–7.4 ppm .
- The methylene (-CH2-) group in the target compound is expected near δ 4.5–5.0 ppm, similar to O-(thiophen-2-ylmethyl)hydroxylamine (δ 4.72 ppm) .
- 13C NMR : The chlorine atom in the pyridine ring induces significant deshielding, with the pyridine carbons likely appearing at δ 120–150 ppm, compared to δ 110–135 ppm for benzyl derivatives .
Key Insights :
- The target compound’s chloropyridinyl group may limit its utility in GC/MS-based detection (cf. PFBHA’s pentafluorobenzyl group) due to reduced volatility but could improve selectivity in HPLC applications .
- Morpholinoethyl and thiophenmethyl derivatives demonstrate superior performance in synthetic and pharmacological contexts, respectively, suggesting that the target compound’s pyridine group might favor niche applications in metal coordination or heterocyclic synthesis .
Stability and Reactivity
- Hydrolytic Stability : The electron-deficient pyridine ring in the target compound may reduce susceptibility to hydrolysis compared to electron-rich analogs like O-(naphthalen-2-ylmethyl)hydroxylamine.
- Thermal Stability : Chlorine’s inductive effect could enhance thermal stability relative to O-(2-fluorobenzyl)hydroxylamine, which may decompose at lower temperatures due to weaker C-F bonds .
Biological Activity
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₇ClN₂O and a molecular weight of approximately 158.585 g/mol. The compound features a hydroxylamine functional group attached to a chlorinated pyridine ring, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxylamine group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can modulate enzymatic activity, serving as either an inhibitor or an activator depending on the context.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Properties : Research indicates that compounds structurally related to this compound demonstrate antiproliferative effects against various cancer cell lines. For instance, related pyridine derivatives have shown significant activity against gastric cancer cells, highlighting the potential of this compound in cancer therapy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as those involved in metabolic pathways. Its structure allows it to fit into enzyme active sites effectively, thereby blocking substrate access or altering enzyme conformation.
Case Study 1: Antiproliferative Activity
A study conducted on pyridine derivatives demonstrated that certain compounds exhibited potent antiproliferative activity against gastric cancer cell lines (SGC-7901). Although this compound was not directly tested, its structural analogs showed IC50 values indicating significant inhibitory effects on cancer cell growth .
Case Study 2: Enzyme Interaction Studies
Research into the enzyme inhibition potential of hydroxylamines has shown that similar compounds can act as effective inhibitors of 11β-HSD1, an enzyme implicated in metabolic disorders. The structure of this compound suggests it could exhibit similar properties due to its reactive hydroxylamine group .
Table 1: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
